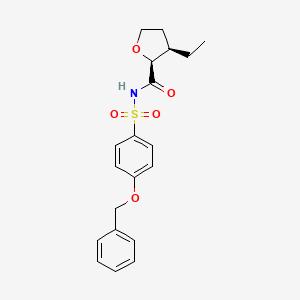![molecular formula C11H15NO4 B7339900 1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7339900.png)
1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid, commonly known as Cispentacin, is a cyclic dipeptide antibiotic that has shown promising results in the treatment of various bacterial infections. This compound was first isolated from the fermentation broth of Streptomyces sp. by a group of Japanese researchers in 1991. Since then, several studies have been conducted to investigate its synthesis, mechanism of action, and potential applications in the field of medicine.
Mécanisme D'action
Cispentacin exerts its antibacterial activity by inhibiting the biosynthesis of bacterial cell walls. It specifically targets the peptidoglycan biosynthesis pathway, which is essential for the structural integrity of bacterial cell walls. Cispentacin inhibits the activity of the enzyme UDP-N-acetylmuramyl-L-alanyl-D-glutamyl-meso-2,6-diaminopimelate-D-alanyl-D-alanine ligase (MurF), which is involved in the final step of peptidoglycan biosynthesis.
Biochemical and Physiological Effects:
Cispentacin has been shown to have low toxicity and high selectivity towards bacterial cells, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cispentacin is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial infections. However, its high cost and limited availability may limit its use in laboratory experiments. Additionally, its mechanism of action may lead to the development of resistance in bacterial populations, which may limit its long-term effectiveness.
Orientations Futures
Several future directions for research on Cispentacin include the development of new synthesis methods, the investigation of its potential applications in the field of cancer research, and the development of new formulations for improved delivery and efficacy. Additionally, further studies are needed to investigate its potential applications in the treatment of various inflammatory and autoimmune diseases.
Méthodes De Synthèse
Cispentacin can be synthesized using various methods, including chemical synthesis, biosynthesis, and fermentation. The most commonly used method is chemical synthesis, which involves the reaction of two amino acids, L-proline, and L-2,4-diaminobutyric acid, in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Cispentacin has been extensively studied for its antibacterial properties and has shown promising results in the treatment of various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa. Several studies have also investigated its potential applications in the field of cancer research, as it has been shown to have antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(9-6-4-16-5-7(6)9)12-3-1-2-8(12)11(14)15/h6-9H,1-5H2,(H,14,15)/t6-,7+,8?,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZBCDIEPLWHR-QPIHLSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3C2COC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)C2[C@H]3[C@@H]2COC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]methyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B7339818.png)
![(1S,5R)-7,7-dimethyl-N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339841.png)
![N-[2-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]ethyl]benzenesulfonamide](/img/structure/B7339842.png)
![(1S,5R)-7,7-dimethyl-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339843.png)
![2-[4-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]naphthalen-1-yl]oxyacetic acid](/img/structure/B7339845.png)
![2-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B7339849.png)
![4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide](/img/structure/B7339857.png)

![(1S,2R)-2-[[1-(2-methoxyethyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339885.png)
![(3R)-3-(3-bromophenyl)-3-[(2-tert-butyltetrazole-5-carbonyl)amino]propanoic acid](/img/structure/B7339898.png)
![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)
![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)
![(3S,4S)-4-cyclopropyl-1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339920.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)
